Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
A local anesthetic that has been used in urinary tract disorders. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity.
C11H12ClN5
Phenazopyridine hydrochloride
CAS No.: 136-40-3
VCID: VC0539380
Molecular Formula: C11H11N5.ClH
C11H12ClN5
Molecular Weight: 249.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Phenazopyridine hydrochloride is a medication primarily used for the symptomatic relief of pain, burning, urgency, and frequency associated with irritation of the lower urinary tract. This condition can arise from infections, trauma, surgery, endoscopic procedures, or the insertion of instruments such as catheters . Phenazopyridine hydrochloride acts as a local analgesic on the mucosa of the urinary tract, providing immediate relief while other treatments, such as antibiotics, take effect . Pharmacological Action and UsesPhenazopyridine hydrochloride exerts its effects by providing a topical analgesic action on the mucosa of the lower urinary tract. It is used to relieve symptoms such as pain, burning, urgency, and frequency caused by irritation of the urinary tract. This irritation can result from infections, surgical procedures, or the insertion of catheters . Phenazopyridine hydrochloride is often used in conjunction with antimicrobial therapy to provide immediate symptom relief while the infection is being treated .
Metabolism and ExcretionPhenazopyridine hydrochloride is metabolized in the liver, with several metabolites identified, including acetaminophen, aniline, and various hydroxy metabolites . The metabolism of phenazopyridine can lead to the accumulation of aniline, which is associated with methemoglobinemia in some cases . Approximately 65% of an oral dose is excreted by the kidneys .
Safety and PrecautionsPhenazopyridine hydrochloride should not be used for more than two days due to the risk of masking symptoms of untreated infections or other conditions . It is contraindicated in patients with severe renal impairment, severe hepatitis, or uremia . Side effects can include methemoglobinemia and yellow skin pigmentation at high doses .
Research FindingsPhenazopyridine hydrochloride has been shown to be effective in providing early acute pain relief following procedures like cystoscopy without significant side effects . Its use is recommended for short-term symptom management during the initial phase of antimicrobial therapy for urinary tract infections . |
||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 136-40-3 | ||||||||||||||||||||||||||
Product Name | Phenazopyridine hydrochloride | ||||||||||||||||||||||||||
Molecular Formula | C11H11N5.ClH C11H12ClN5 |
||||||||||||||||||||||||||
Molecular Weight | 249.70 g/mol | ||||||||||||||||||||||||||
IUPAC Name | 3-phenyldiazenylpyridine-2,6-diamine;hydrochloride | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H | ||||||||||||||||||||||||||
Standard InChIKey | QQBPIHBUCMDKFG-UHFFFAOYSA-N | ||||||||||||||||||||||||||
SMILES | C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl | ||||||||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl | ||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||
Melting Point | 282 °F (NTP, 1992) | ||||||||||||||||||||||||||
Physical Description | Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992) | ||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||||
Solubility | 30.4 [ug/mL] (The mean of the results at pH 7.4) 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992) |
||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||
Synonyms | Azo Dine Azo Gesic Azo Natural Azo Standard Azo-Dine Azo-Gesic Azo-Natural Azo-Standard AzoDine AzoGesic AzoNatural AzoStandard Baridium Geridium Hydrochloride, Phenazopyridine Phenazo Phenazopyridine Phenazopyridine Hydrochloride Prodium Pyridiate Pyridium Re Azo Re-Azo ReAzo Urogesic UTI Relief |
||||||||||||||||||||||||||
Reference | 1: Attia KA, El-Abasawi NM, Abdel-Azim AH. Experimental design of membrane sensor 2: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog. 3: Zhou H, Chen CY, Xie AJ. [Spectroscopic studies on the binding of 4: Iqbal J, Gupta A, Husain A. Photochemistry of phenazopyridine hydrochloride. 5: Gaines KK. Phenazopyridine hydrochloride: the use and abuse of an old standby 6: Narchi H, Aramco S. Index of suspicion. Case 3. Phenazopyridine hydrochloride 7: Cornwell JR, Bartek JK. Phenazopyridine hydrochloride: information for patient 8: Meyer BA, Gonik B, Creasy RK. Evaluation of phenazopyridine hydrochloride as a 9: Fincher ME, Campbell HT. Methemoglobinemia and hemolytic anemia after 10: Du Preez JL, Botha SA, Lötter AP. High-performance liquid chromatographic 11: el-Sabbagh HM, Meshali M, Ghanem A, Abdel-Aleem H. Effect of some additives 12: Meshali MM. Adsorption of phenazopyridine hydrochloride on pharmaceutical 13: Phenazopyridine and phenazopyridine hydrochloride. IARC Monogr Eval Carcinog 14: Slatter DH. Keratoconjunctivitis sicca in the dog produced by oral 15: Cohen BL, Bovasso GJ Jr. Acquired methemoglobinemia and hemolytic anemia 16: Eisinger AJ, Jones R. Phenazopyridine-hydrochloride haemolysis. Lancet. 1969 17: Hood JW, Toth WN. Jaundice caused by phenazopyridine hydrochloride. JAMA. 18: Sabry SM. Adsorptive stripping voltammetric assay of phenazopyridine 19: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog. 20: Phenazopyridine hydrochloride. Rep Carcinog. 2004;11:III213-4. PubMed PMID: | ||||||||||||||||||||||||||
PubChem Compound | 8691 | ||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume